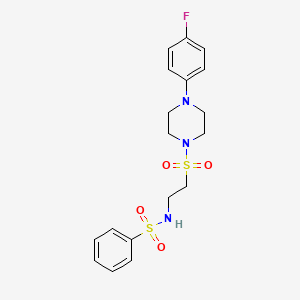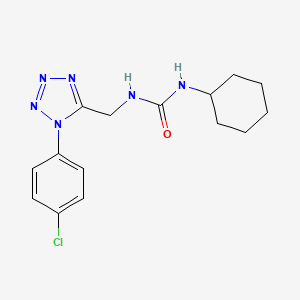![molecular formula C12H18F2N2O2 B2668639 N-[2-[(3,3-Difluorocyclohexyl)amino]-2-oxoethyl]-N-methylprop-2-enamide CAS No. 2199930-68-0](/img/structure/B2668639.png)
N-[2-[(3,3-Difluorocyclohexyl)amino]-2-oxoethyl]-N-methylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-[(3,3-Difluorocyclohexyl)amino]-2-oxoethyl]-N-methylprop-2-enamide, commonly known as DREADDs, is a chemical tool used in scientific research to manipulate neuronal activity in vivo. DREADDs are genetically engineered receptors that can be activated or inhibited by specific ligands, allowing for precise control over neural circuits.
Mécanisme D'action
DREADDs are activated or inhibited by specific ligands, which bind to the receptor and cause a conformational change. This change either activates or inhibits the receptor, depending on the type of DREADD used. Once activated or inhibited, the receptor can then modulate the activity of the neuron it is expressed in.
Biochemical and Physiological Effects:
DREADDs have been shown to have a variety of biochemical and physiological effects on neurons. They can modulate the firing rate of neurons, alter synaptic transmission, and even induce long-term changes in neural circuits. DREADDs have also been shown to have effects on non-neuronal cells, such as immune cells and glia.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using DREADDs in lab experiments is their specificity. DREADDs can be targeted to specific cell types or even specific neurons within a cell type, allowing for precise control over neural circuits. Additionally, DREADDs are reversible, meaning that their effects can be turned on and off using specific ligands. However, there are also limitations to using DREADDs. The viral vectors used to deliver the DREADD genes can cause inflammation and other adverse effects in the brain. Additionally, the ligands used to activate or inhibit DREADDs can have off-target effects, which can complicate data interpretation.
Orientations Futures
There are many potential future directions for research using DREADDs. One area of interest is the use of DREADDs in the development of new therapies for psychiatric disorders. DREADDs could be used to selectively modulate neural circuits that are disrupted in these disorders, potentially leading to new treatments. Additionally, DREADDs could be used to study the neural basis of consciousness and the mechanisms underlying anesthesia. Finally, DREADDs could be used to develop new tools for non-invasive brain stimulation, such as transcranial magnetic stimulation.
Méthodes De Synthèse
DREADDs are synthesized using recombinant DNA technology. The genes encoding for the receptors are inserted into viral vectors, which are then injected into the brain of an animal model. The viral vectors then infect the neurons, causing them to express the DREADD receptors.
Applications De Recherche Scientifique
DREADDs have been used in a wide range of scientific research applications, including the study of neural circuits, behavior, and disease. They have been used to investigate the role of specific neurons in addiction, anxiety, depression, and other psychiatric disorders. DREADDs have also been used to study the neural basis of learning and memory, as well as the mechanisms underlying pain and inflammation.
Propriétés
IUPAC Name |
N-[2-[(3,3-difluorocyclohexyl)amino]-2-oxoethyl]-N-methylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F2N2O2/c1-3-11(18)16(2)8-10(17)15-9-5-4-6-12(13,14)7-9/h3,9H,1,4-8H2,2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQRFBMHQUSVNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1CCCC(C1)(F)F)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[(3,3-difluorocyclohexyl)carbamoyl]methyl}-N-methylprop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



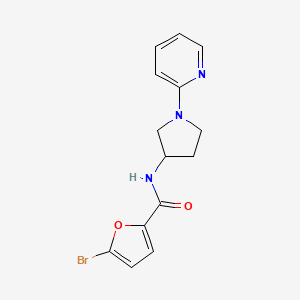
![N-(2-Cyano-3-methylbutan-2-yl)-2-[4-(4-hydroxybenzoyl)piperazin-1-yl]acetamide](/img/structure/B2668562.png)
![N-(2-methoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2668564.png)

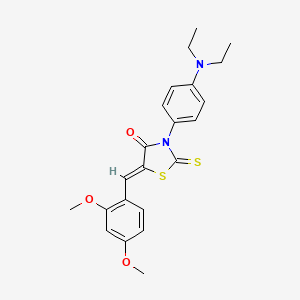
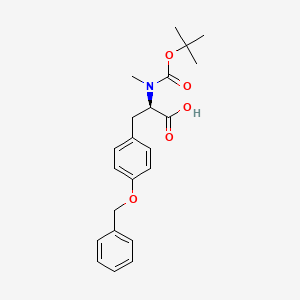
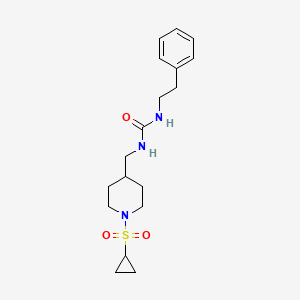
![N-[4-(benzylsulfamoyl)phenyl]acetamide](/img/structure/B2668570.png)
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[(E)-2-phenylethenesulfonyl]-1,4-diazepane](/img/structure/B2668571.png)
![4-(2-fluorophenyl)-6-(3-phenylpropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2668573.png)
